1-(1-methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(4-phenoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-25-15-20(19-9-5-6-10-21(19)25)24-22(26)23-16-11-13-18(14-12-16)27-17-7-3-2-4-8-17/h2-15H,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUGVISLTZIYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 4-phenoxyaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Urea Group Reactivity
The urea moiety (-NH-C(=O)-NH-) demonstrates classic nucleophilic and electrophilic reactivity patterns:
Table 1: Urea-Specific Reactions
Key Observation : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by cleavage of the C-N bond. Alkylation preferentially targets the indole-bound nitrogen due to steric hindrance at the phenoxyphenyl side .
Indole Ring Modifications
The 1-methylindol-3-yl group participates in electrophilic substitution and redox reactions:
Table 2: Indole-Specific Transformations
Mechanistic Insight : Bromination occurs regioselectively at C5 due to electron-donating effects of the methyl group at N1. Oxidation with mCPBA generates an unstable epoxide intermediate that rearranges to indoxyl oxide .
Phenoxyphenyl Group Reactions
The 4-phenoxyphenyl substituent undergoes aromatic transformations:
Table 3: Aromatic Ring Functionalization
Notable Finding : Nitration occurs exclusively para to the ether oxygen due to strong directing effects. BBr₃-mediated demethylation preserves the urea linkage but requires cryogenic conditions to prevent indole degradation.
Cross-Coupling Reactions
The compound participates in metal-catalyzed cross-couplings:
Table 4: Catalytic Coupling Reactions
Optimization Note : Buchwald-Hartwig amination requires bulky phosphine ligands (Xantphos) to prevent catalyst poisoning by the urea group .
Stability Under Physiological Conditions
Critical for pharmacological applications:
Implication : Rapid gastric degradation necessitates enteric coating for oral delivery, while plasma stability supports intravenous administration.
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties through various mechanisms:
- Inhibition of Tubulin Polymerization : Indole derivatives, including 1-(1-methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea, have been studied for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Research indicates that such compounds can significantly affect cancer cell lines such as A549 (lung) and MCF-7 (breast) with IC50 values in the low micromolar range, demonstrating their potential as effective anticancer agents .
- Mechanism-Based Approaches : The compound acts on various biological targets, disrupting critical signaling pathways involved in tumor growth and proliferation. For example, it has been noted for its interactions with key proteins involved in cancer pathways, enhancing its efficacy against multiple cancer types .
-
Case Studies :
- A study demonstrated that derivatives of indole ureas exhibited significant cytotoxicity against leukemia cell lines, showcasing the potential of this compound class in treating hematological malignancies .
- Another investigation reported that specific derivatives containing the indole moiety displayed enhanced antiproliferative activities across a range of solid tumors, including prostate and colon cancers .
Other Biological Activities
Beyond its anticancer properties, this compound may exhibit other beneficial pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that related indole compounds possess antimicrobial properties, indicating potential applications in combating bacterial infections .
- Anti-inflammatory Effects : There is evidence suggesting that indole derivatives can modulate inflammatory responses, potentially offering therapeutic avenues for inflammatory diseases .
Summary of Research Findings
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
| Activity | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (lung), MCF-7 (breast), PC-3 (prostate) | 0.67 - 4.2 | Tubulin inhibition, apoptosis induction |
| Antimicrobial | Various bacterial strains | Not specified | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | Various models | Not specified | Inhibition of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and phenoxyphenyl group contribute to its binding affinity and selectivity. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
- 1-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)-3-(4-phenoxyphenyl)urea (4m): This compound (from ) shares the 4-phenoxyphenylurea backbone but introduces a 3-fluorobenzoyl group on the indole nitrogen. However, this modification raises the melting point (235.2–236.2 °C) compared to simpler indole derivatives, possibly due to increased molecular rigidity .
- 2-(4-Methoxyphenyl)-1-(1-methyl-1H-indol-3-yl)urea (81a): Synthesized via cobalt-catalyzed C-H functionalization (), this analog replaces the 4-phenoxyphenyl group with a 4-methoxyphenyl moiety. The methoxy group improves solubility but reduces hydrophobicity, which may diminish membrane permeability. The synthesis achieved an 84% yield, suggesting efficient catalytic methods for indole-urea derivatives .
Variations in the Aryl Group
- 1-(4-Amidinophenyl)-3-(4-phenoxyphenyl)urea (): Substituting the indole with a 4-amidinophenyl group introduces a positively charged amidine moiety. This modification could enhance interactions with anionic enzyme pockets (e.g., proteases) but may reduce blood-brain barrier penetration due to increased polarity .
- N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)benzamide (6k): From , this compound replaces the urea linkage with an isoxazole ring. The isoxazole’s planar structure and nitrogen atoms may mimic urea’s hydrogen-bonding capacity while offering metabolic stability. However, ACC inhibitory activity in this series (IC₅₀ = 0.8–3.2 µM) suggests that urea derivatives like the target compound could be more potent due to stronger hydrogen bonding .
Hybrid Structures with Additional Functional Groups
- 1-[[(1R,4aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl]methyl]-3-(4-phenoxyphenyl)urea (6): This diterpene-conjugated urea () incorporates a bulky hydrocarbon chain, likely enhancing lipid solubility and antimicrobial activity. The target compound’s simpler structure may offer better synthetic accessibility and pharmacokinetic profiles .
Physicochemical and Pharmacological Data Comparison
Key Observations :
- Synthetic Accessibility : Cobalt-catalyzed methods () achieve higher yields (84%) compared to traditional isothiocyanate-based routes (71% for 4m) .
- Bioactivity Trends : Urea derivatives generally show superior enzyme inhibition compared to isoxazoles, likely due to enhanced hydrogen-bonding interactions .
- Structural Flexibility: The 4-phenoxyphenyl group appears in multiple bioactive series (MAO-B, ACC inhibitors), underscoring its versatility in drug design .
Biological Activity
1-(1-Methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea is a synthetic compound classified as a urea derivative, notable for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : 1-(1-methylindol-3-yl)-3-(4-phenoxyphenyl)urea
- Molecular Formula : C22H19N3O2
- Molecular Weight : 357.4 g/mol
- CAS Number : 922983-49-1 .
The biological activity of this compound is attributed to its interaction with various molecular targets, primarily enzymes and receptors. The indole ring and phenoxyphenyl group enhance its binding affinity, potentially leading to the inhibition of specific enzymatic activities or modulation of receptor functions. This compound may also interfere with cellular signaling pathways, contributing to its therapeutic effects .
Anticancer Properties
Research indicates that the compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 Value (µM) |
|---|---|---|---|
| MCF-7 | 0.48 | Doxorubicin | 0.79 |
| HCT116 | 0.76 | Tamoxifen | 2.84 |
These results suggest that this compound may have comparable or superior efficacy to established anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest it possesses activity against various bacterial strains, indicating potential use in treating infections . Further research is needed to elucidate its full spectrum of antimicrobial activity.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Study on Anticancer Activity : A recent study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, as indicated by increased caspase activity. This suggests a mechanism involving programmed cell death .
- Antimicrobial Evaluation : Another investigation focused on the compound's ability to inhibit bacterial growth, showing effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea, and how do reaction conditions influence yield?
- Methodological Answer : Urea derivatives are typically synthesized via carbamate intermediates or direct coupling of isocyanates with amines. For analogous compounds (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives), coupling reactions using carbodiimide-based catalysts (e.g., DABCO) in acetonitrile under reflux (65°C for 1 hour) achieved yields of 30–48% . Optimization may require adjusting solvents (e.g., DMF for polar substrates) or catalysts (e.g., HOBt for steric hindrance mitigation). Characterization via H NMR and IR spectroscopy is critical to confirm urea bond formation and substituent positions .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal techniques:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : C NMR to confirm aromatic substitution patterns and urea carbonyl (C=O) at ~155 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHNO: 358.1556 g/mol).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline), as demonstrated for related urea derivatives .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition, GPCR binding) due to structural similarity to bioactive urea derivatives like Linifanib (a tyrosine kinase inhibitor) . Use in vitro models (e.g., cancer cell lines) with IC determination via MTT assays. Compare results with structurally related compounds (e.g., 1-(4-Amidinophenyl)-3-(4-Chlorophenyl)urea, a serine protease inhibitor with IC = 0.5 µM ).
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases). For example, the indole moiety may occupy hydrophobic pockets, while the phenoxyphenyl group modulates solubility .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data from analogs .
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to optimize synthetic pathways, as demonstrated in ICReDD’s methodology for reaction design .
Q. How should researchers address contradictory data in biological activity across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in IC values for urea-based inhibitors may arise from variations in ATP concentrations in kinase assays .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from compound degradation .
- Structural Analog Comparison : Cross-reference with databases (e.g., ChEMBL) to identify trends in substituent effects .
Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Employ affinity chromatography with immobilized derivatives to pull down target proteins .
- Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2).
- In Vivo Imaging : Radiolabel the compound (e.g., F for PET) to track biodistribution, leveraging the phenoxyphenyl group’s stability .
Data Contradiction Analysis
Q. How can divergent synthetic yields for similar urea derivatives be resolved?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). For example, increasing DABCO from 0.2 to 0.5 mmol improved yields in analogous syntheses from 30% to 45% .
- Byproduct Analysis : LC-MS to identify side products (e.g., dimerization via unreacted isocyanates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
